Luminol

Content Navigation

Many chemiluminescent protocols fail due to substitution with sodium salt or isoluminol, which exhibit lower quantum yields or incompatible solubility. Luminol free acid ensures:

- Unmatched sensitivity: 10-100× higher quantum yield than isoluminol.

- Flexible formulation: soluble in alkaline buffer or DMSO for custom spray reagents and assay development.

- Forensic gold standard: heme-catalyzed luminescence for latent blood detection.

- High purity (≥97%) minimizes background in HRP immunoassays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

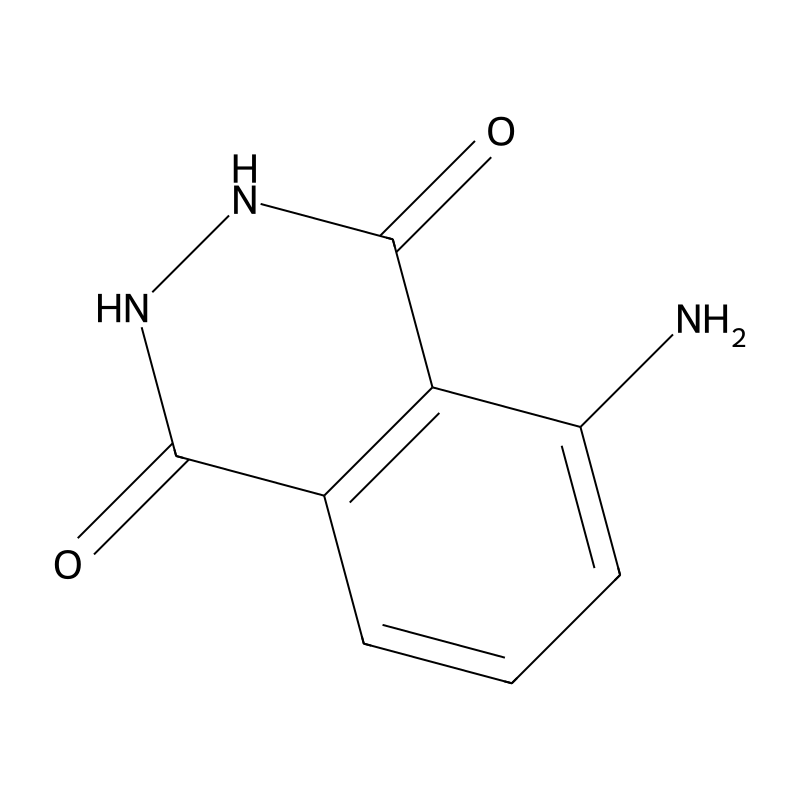

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a foundational chemiluminescent reagent widely utilized for its characteristic blue light emission (λmax ≈ 425 nm in aqueous systems) upon oxidation.[1] This reaction, typically triggered by an oxidizing agent like hydrogen peroxide in an alkaline solution, is often catalyzed by metal complexes, peroxidases, or the heme iron in hemoglobin.[2][3] Its established use in forensic science for latent bloodstain detection and in life sciences as a substrate for horseradish peroxidase (HRP) in immunoassays makes it a benchmark material.[2][4] However, the selection of Luminol in its free acid form over related compounds is a critical procurement decision driven by specific requirements for solubility, reaction kinetics, and assay sensitivity.[1][4]

Research Fit

References

- [2] Al-wadei, H. A., & Al-Awadi, F. M. (2021). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of basic and clinical physiology and pharmacology, 33(4), 419–431.

- [4] Abdulzahra, M. A., et al. (2024). Chemiluminescence of Luminol: A Review. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 22-30.

Substituting Luminol with its structural isomer (Isoluminol), derivatives (L-012), or its sodium salt is often unviable due to significant differences in performance and handling characteristics. For instance, the chemiluminescence quantum yield of Isoluminol is reported to be 10-100 times lower than that of Luminol, which would drastically reduce assay sensitivity.[5] Furthermore, derivatives like L-012, while exhibiting higher signal intensity in certain reactive oxygen species (ROS) assays, possess different reaction specificities that make them unsuitable as drop-in replacements for established Luminol protocols.[6][7] The most critical processability difference lies with the sodium salt form; while readily soluble in neutral water, Luminol free acid is largely insoluble in water but soluble in basic solutions or organic solvents like DMSO.[1][4][8] This fundamental solubility difference dictates formulation strategies, solvent compatibility, and stock solution preparation, making the two forms non-interchangeable for established workflows.

Substitution Risk

References

- [1] Mendes, S. B. (2011). Synthesis and Chemiluminescence Studies of Luminol and Derivatives (Master's thesis, Universidade do Algarve).

- [2] Kalyanaraman, B., et al. (2013). On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a re-evaluation. Free radical biology & medicine, 65, 1310–1314.

- [4] Al-wadei, H. A., & Al-Awadi, F. M. (2021). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of basic and clinical physiology and pharmacology, 33(4), 419–431.

- [6] Da F., et al. (2009). Detection of Superoxide and Peroxynitrite in Model Systems and Mitochondria by the Luminol Analogue L-012. Annals of Biomedical Engineering, 37(7), 1284-1293.

Organic Solvent Solubility vs. Sodium Salt

Luminol (free acid) is specified for its high solubility in polar organic solvents, a critical property for preparing concentrated stock solutions and for applications in non-aqueous or mixed-solvent systems. While the sodium salt form is readily soluble in water (e.g., up to 50 mg/mL), the free acid form is comparatively insoluble in water but highly soluble in DMSO (tested at 50 mg/mL) and basic aqueous solutions.[6][9][10]

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Soluble in DMSO (50 mg/mL); soluble in basic aqueous solutions; comparatively insoluble in neutral water. |

| Comparator Or Baseline | Luminol Sodium Salt: Readily soluble in neutral water (up to 50 mg/mL); poor solubility in organic solvents. |

| Quantified Difference | Qualitatively opposite solubility profiles in neutral aqueous vs. organic solvents. |

| Conditions | Standard laboratory conditions. |

This dictates the choice of solvent systems for stock solutions and reaction media, making the free acid essential for protocols requiring organic solvents or controlled pH dissolution.

Higher Quantum Yield than Isoluminol

The intrinsic efficiency of light emission is a primary determinant of assay sensitivity. When compared directly to its structural isomer, Isoluminol (4-aminophthalohydrazide), Luminol exhibits a significantly higher chemiluminescence quantum yield. Under comparable oxidative conditions, the quantum yield for Isoluminol can be 10 to 100 times lower than that of Luminol.[9] This substantial difference in light output efficiency directly translates to a stronger signal and lower limits of detection in analytical applications.

| Evidence Dimension | Chemiluminescence Quantum Yield (ΦCL) |

| Target Compound Data | Benchmark quantum yield (e.g., ~0.01 or 1% in optimal systems).[6] |

| Comparator Or Baseline | Isoluminol: Quantum yield is 10-100x lower than Luminol. |

| Quantified Difference | 10-100 fold higher light emission efficiency. |

| Conditions | Aqueous and aprotic solvent systems. |

For quantitative applications like ELISA or forensic analysis, a higher quantum yield enables greater sensitivity, allowing for the detection of lower analyte concentrations.

High Purity and Reproducibility

The reproducibility of luminol-based assays is critically dependent on the purity of the reagent. Impurities, such as metallic ions or organic byproducts from synthesis, can quench the chemiluminescent reaction or catalyze its premature degradation, leading to high background noise and inconsistent signal generation.[9] Formulations prepared with high-purity luminol show greater stability and shelf-life, ensuring reliable performance in standardized testing protocols.[6][9] In contrast, lower-purity grades can lead to rapid degradation of working solutions, sometimes in a matter of hours, and introduce variability that compromises quantitative analysis.[9][10]

| Evidence Dimension | Assay Reproducibility & Solution Stability |

| Target Compound Data | High-purity luminol enables stable formulations and consistent signal-to-noise ratios. |

| Comparator Or Baseline | Lower-purity or contaminated luminol: Leads to decreased sensitivity, high background, and poor solution stability. |

| Quantified Difference | Not directly quantified, but high-purity is essential for robust and reproducible assays. |

| Conditions | Aqueous solution preparation for forensic or immunoassay use. |

Procuring a high-purity grade of Luminol is essential for developing and executing reproducible, high-sensitivity assays and avoiding failed experiments or non-compliant results.

ROS Specificity Profile vs. L-012

While both Luminol and its derivative L-012 are used to detect reactive oxygen species (ROS), they have distinct reactivity profiles. L-012 is reported to produce a chemiluminescent signal that is 10- to 100-fold higher in response to superoxide and peroxynitrite compared to luminol.[9] However, this enhanced sensitivity comes with a different specificity profile; some studies suggest L-012's signal is not generated by direct reaction with superoxide alone but requires peroxidase and H2O2, complicating its use as a specific superoxide probe.[6][10] Luminol, particularly in HRP-coupled systems, is well-characterized for its robust detection of hydrogen peroxide (H2O2), making it the appropriate choice for assays where H2O2 is the primary analyte.

| Evidence Dimension | ROS-Induced Chemiluminescence Signal |

| Target Compound Data | Standard reactivity, particularly for H2O2 in peroxidase-catalyzed systems. |

| Comparator Or Baseline | L-012: 10-100 fold higher signal for superoxide/peroxynitrite generating systems. |

| Quantified Difference | 10-100x signal difference in specific ROS generating systems. |

| Conditions | In vitro ROS detection using hypoxanthine/xanthine oxidase (superoxide) or SIN-1 (peroxynitrite). |

Selection between Luminol and L-012 must be based on the specific ROS being targeted to ensure accurate and mechanistically relevant results.

Forensic Bloodstain Detection

The well-established protocol for forensic blood detection relies on the specific catalytic properties of heme with luminol. High-purity luminol is critical for preparing stable, reliable spray reagents that minimize false positives and ensure maximum sensitivity and reproducibility at crime scenes.[6][9]

HRP Substrate for ELISA and Western Blot

In enzyme-linked immunoassays, Luminol serves as a highly sensitive substrate for horseradish peroxidase (HRP). Its high quantum yield relative to analogs like isoluminol allows for lower detection limits.[10] Procuring high-purity material is essential to achieve the low background and high signal-to-noise ratio required for quantifying low-abundance proteins.[11]

Organic Solvent Stock Formulations

For applications requiring the preparation of concentrated stock solutions in organic solvents like DMSO, or for use in mixed-media reactions, the free acid form of Luminol is the only viable choice.[12] Its solubility profile makes it ideal for research, development, and educational demonstrations where formulation flexibility is key.

Application Fit Matrix

References

- [1] How Luminol Stabilizes Performance in Testing Protocols? (2025). PatSnap Eureka.

- [2] Method for Preparing Luminol Spray. (2024). Maine.gov.

- [3] Mendes, S. B. (2011). Synthesis and Chemiluminescence Studies of Luminol and Derivatives (Master's thesis, Universidade do Algarve).

- [4] Chemiluminescence. Tulip Diagnostics.

Physical Description

Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

2: Gao W, Wang C, Muzyka K, Kitte SA, Li J, Zhang W, Xu G. Artemisinin-Luminol Chemiluminescence for Forensic Bloodstain Detection Using a Smart Phone as a Detector. Anal Chem. 2017 May 23. doi: 10.1021/acs.analchem.7b01000. [Epub ahead of print] PubMed PMID: 28492080.

3: Dong YP, Wang J, Peng Y, Zhu JJ. A novel aptasensor for lysozyme based on electrogenerated chemiluminescence resonance energy transfer between luminol and silicon quantum dots. Biosens Bioelectron. 2017 Aug 15;94:530-535. doi: 10.1016/j.bios.2017.03.044. Epub 2017 Mar 22. PubMed PMID: 28347966.

4: Nagesh D, Ghosh S. A time period study on the efficiency of luminol in the detection of bloodstains concealed by paint on different surfaces. Forensic Sci Int. 2017 Jun;275:1-7. doi: 10.1016/j.forsciint.2017.01.028. Epub 2017 Feb 11. PubMed PMID: 28279856.

5: Aswathy R, Mohanan K. Microwave Assisted Synthesis, Characterisation and Fluorescence Studies of some Transition Metal Complexes with a Luminol Derivative. J Fluoresc. 2017 May;27(3):1171-1181. doi: 10.1007/s10895-017-2054-x. Epub 2017 Mar 7. PubMed PMID: 28265832.

6: Borghei YS, Hosseini M, Khoobi M, Ganjali MR. Copper nanocluster-enhanced luminol chemiluminescence for high-selectivity sensing of tryptophan and phenylalanine. Luminescence. 2017 Feb 21. doi: 10.1002/bio.3289. [Epub ahead of print] PubMed PMID: 28220689.

7: Sheng Y, Yang H, Wang Y, Han L, Zhao Y, Fan A. Silver nanoclusters-catalyzed luminol chemiluminescence for hydrogen peroxide and uric acid detection. Talanta. 2017 May 1;166:268-274. doi: 10.1016/j.talanta.2017.01.066. Epub 2017 Jan 25. PubMed PMID: 28213233.

8: Wada M, Yamaguchi A, Ogawa A, Kido H, Nakamura S, Takada M, Kawakami S, Kuroda N, Nakashima K. Luminol Chemiluminescence Profile of O/W Emulsions during Thermal Oxidation. Anal Sci. 2017;33(2):249-252. doi: 10.2116/analsci.33.249. PubMed PMID: 28190849.

9: Ermida C, Navega D, Cunha E. Luminol chemiluminescence: contribution to postmortem interval determination of skeletonized remains in Portuguese forensic context. Int J Legal Med. 2017 Jan 30. doi: 10.1007/s00414-017-1547-0. [Epub ahead of print] PubMed PMID: 28138758.

10: Tang XQ, Xiao BW, Li CM, Wang DM, Huang CZ, Li YF. Co-metal-organic-frameworks with pure uniform crystal morphology prepared via Co(2+) exchange-mediated transformation from Zn-metallogels for luminol catalysed chemiluminescence. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 15;175:11-16. doi: 10.1016/j.saa.2016.12.014. Epub 2016 Dec 15. PubMed PMID: 28011368.

11: Kodamatani H, Iwaya Y, Saga M, Saito K, Fujioka T, Yamazaki S, Kanzaki R, Tomiyasu T. Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation. Anal Chim Acta. 2017 Feb 1;952:50-58. doi: 10.1016/j.aca.2016.11.045. Epub 2016 Nov 25. PubMed PMID: 28010842.

12: Caudullo G, Caruso V, Cappella A, Sguazza E, Mazzarelli D, Amadasi A, Cattaneo C. Luminol testing in detecting modern human skeletal remains: a test on different types of bone tissue and a caveat for PMI interpretation. Int J Legal Med. 2017 Jan;131(1):287-292. doi: 10.1007/s00414-016-1493-2. Epub 2016 Nov 19. PubMed PMID: 27866267.

13: Wu D, Zhang X, Liu Y, Ma Y, Wang X, Wang X, Xu L. Chemiluminescence of off-line and on-line gold nanoparticle-catalyzed luminol system in the presence of flavonoid. Luminescence. 2017 Jun;32(4):666-673. doi: 10.1002/bio.3236. Epub 2016 Nov 17. PubMed PMID: 27860239.

14: Yao H, Huang X, Shi P, Lin Z, Zhu M, Liu A, Lin X, Tang Y. DPPH•-luminol chemiluminescence system and its application in the determination of scutellarin in pharmaceutical injections and rat plasma with flow injection analysis. Luminescence. 2017 Jun;32(4):588-595. doi: 10.1002/bio.3225. Epub 2016 Nov 17. PubMed PMID: 27860193.

15: Naveenraj S, Mangalaraja RV, Wu JJ, Asiri AM, Anandan S. Gold Triangular Nanoprisms and Nanodecahedra: Synthesis and Interaction Studies with Luminol toward Biosensor Applications. Langmuir. 2016 Nov 15;32(45):11854-11860. Epub 2016 Nov 2. PubMed PMID: 27775363.

16: Xu X, Li N, Li X, Shi H, Ma C, Kang W, Cong B. Capillary electrophoresis chemiluminescence assay of naphthol isomers in human urine and river water using Ni(IV) complex-luminol system. Electrophoresis. 2016 Nov;37(22):2992-3001. doi: 10.1002/elps.201600133. Epub 2016 Oct 19. PubMed PMID: 27591165.

17: Liu W, Luo J, Zhao M, Li H, Li B. Effect of amino compounds on luminol-H(2)O(2)-gold nanoparticle chemiluminescence system. Anal Bioanal Chem. 2016 Dec;408(30):8821-8830. Epub 2016 Jul 29. PubMed PMID: 27473431.

18: Chen J, Shu J, Chen J, Cao Z, Xiao A, Yan Z. Highly luminescent S,N co-doped carbon quantum dots-sensitized chemiluminescence on luminol-H(2) O(2) system for the determination of ranitidine. Luminescence. 2017 May;32(3):277-284. doi: 10.1002/bio.3173. Epub 2016 Jul 4. PubMed PMID: 27378059.

19: Stoica BA, Bunescu S, Neamtu A, Bulgaru-Iliescu D, Foia L, Botnariu EG. Improving Luminol Blood Detection in Forensics. J Forensic Sci. 2016 Sep;61(5):1331-6. doi: 10.1111/1556-4029.13141. Epub 2016 Jun 22. PubMed PMID: 27329571.

20: Yoon J, Cho T, Lim H, Kim J. Functionalization of indium tin oxide electrode with both of dendrimer-encapsulated Pt nanoparticles and chemically converted graphenes for enhanced electrochemiluminescence of luminol/H2O2. Anal Bioanal Chem. 2016 Oct;408(25):7165-72. doi: 10.1007/s00216-016-9680-z. Epub 2016 Jun 20. PubMed PMID: 27325466.

Explore Compound Types